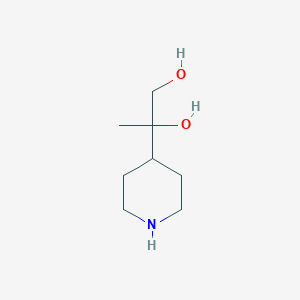

2-(4-Piperidyl)propan-1,2-diol

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-piperidin-4-ylpropane-1,2-diol |

InChI |

InChI=1S/C8H17NO2/c1-8(11,6-10)7-2-4-9-5-3-7/h7,9-11H,2-6H2,1H3 |

InChI Key |

GLSVKJBMRJQQCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1CCNCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propan-1,2-diol (Propylene Glycol)

Propan-1,2-diol (PG), a simpler analog lacking the piperidine group, is widely used in pharmaceuticals, cosmetics, and food. Key differences include:

- Bioactivity : PG exhibits mild irritant effects on mucous membranes at high concentrations (LOAEC: 28.6 mg/m³ in rats for nasal hemorrhages) , whereas 2-(4-Piperidyl)propan-1,2-diol’s bioactivity remains understudied but may involve receptor interactions due to the piperidine ring.

- Thermal Stability : PG destabilizes collagen’s thermal stability (reduces melting temperature, Tm) due to its adjacent hydroxyl groups, which hinder hydrogen bonding with collagen’s Hyp residues. In contrast, ethylene glycol (HOCH₂CH₂OH) stabilizes collagen by forming effective hydrogen bonds .

- Applications : PG is a solvent and humectant, while this compound is primarily a synthetic intermediate for bioactive molecules .

Table 1: Physicochemical Comparison

| Property | This compound | Propan-1,2-diol (PG) |

|---|---|---|

| Molecular Weight | ~189.24 g/mol (estimated) | 76.09 g/mol |

| Hydroxyl Positions | 1,2-diol + piperidine | 1,2-diol |

| Boiling Point | Not reported | 188°C |

| Key Applications | Drug intermediates | Solvent, humectant |

Erythro/Threo-1-(3-Methoxy-4-Hydroxyphenyl)-propan-1,2-diol

These stereoisomers, isolated from plants like Paeonia suffruticosa and Schisandra sphenanthera, share the propan-1,2-diol backbone but feature a phenyl group instead of piperidine. Key distinctions:

- Bioactivity : The erythro isomer exhibits stronger antioxidant activity (FRAP assay) than vitamin C , while this compound’s bioactivity is likely modulated by its piperidine ring (e.g., receptor binding in CXCR2 antagonists) .

- Stereochemical Influence : Erythro/threo configurations significantly affect antioxidant efficacy, highlighting the importance of stereochemistry in diol derivatives .

Table 2: Bioactivity Comparison

| Compound | Antioxidant Activity (FRAP) | Receptor Interaction |

|---|---|---|

| Erythro-1-(3-Methoxy-4-OH-phenyl)-diol | > Vitamin C | Not reported |

| This compound | Not studied | CXCR2 antagonism |

Piperidine-Containing Diols

- 3-[(2-Chloro-pyrido[3,4-d]pyrimidin-4-yl)amino]propan-1,2-diol: A derivative with a pyridopyrimidine group, this compound shows potent CXCR2 antagonism (IC₅₀: ~nM range) due to synergistic effects of the diol and heterocyclic moieties .

- (R/S)-2-((2R,3S,4S)-3-Hydroxy-2-isopropylpiperidin-4-yl)-propan-1,2-diol : These enantiomers, synthesized for chiral drug development, demonstrate how piperidine stereochemistry influences diol reactivity and biological targeting .

Key Research Findings

Collagen Interaction : Unlike PG, this compound’s piperidine ring may enable unique interactions with proteins, though its thermal effects on collagen remain unstudied .

Antimicrobial Activity : PG and propan-1,3-diol show similar antimicrobial profiles (LD₅₀: ~20 g/kg in rats), but this compound’s activity is unexplored .

Synthetic Utility : Piperidine-diol hybrids are pivotal in synthesizing oxysterol-binding protein inhibitors (e.g., oxathiapiprolin) and chemokine receptor modulators .

Preparation Methods

Step 1: Boc Protection of 4-Piperidinecarboxylate

The synthesis begins with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride). In Example 1, methyl 4-piperidinecarboxylate (0.5 mol, 71.6 g) reacts with Boc anhydride (0.5 mol, 109 g) in tetrahydrofuran (THF) under triethylamine catalysis (5 g, 0.05 mol) at 40°C. The reaction achieves a 93% yield of the Boc-protected intermediate, methyl 4-(N-tert-butoxycarbonyl)piperidinecarboxylate, after purification via liquid-liquid extraction and solvent distillation.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 40°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Triethylamine |

| Yield | 93% |

Step 2: Grignard Alkylation for 2-Propanol Formation

The Boc-protected ester undergoes alkylation with methylmagnesium bromide (3 eq.) in THF at 0°C (Example 1). This step introduces the 2-propanol side chain via nucleophilic addition to the ester carbonyl, yielding 2-(4'-(N-tert-butoxycarbonyl)piperidyl)-2-propanol with 90% efficiency. The use of a Grignard reagent ensures high regioselectivity, avoiding over-alkylation side reactions.

Step 3: Acidolytic Deprotection and Isolation

Deprotection of the Boc group is achieved using concentrated hydrochloric acid (36%) in ethanol at 50°C, followed by pH adjustment with sodium hydroxide to isolate the free base. Example 1 reports an 88% yield of 2-(4-piperidyl)propan-1,2-diol after recrystallization from toluene.

Comparative Yields Across Examples:

| Example | Starting Ester | Alkylation Reagent | Final Yield |

|---|---|---|---|

| 1 | Methyl | Methyl MgBr | 88% |

| 2 | Ethyl | Methyl MgBr | 88% |

| 3 | Ethyl | Methyl MgCl | 85% |

Alternative Synthetic Routes and Historical Context

Traditional Approaches: Limitations and Challenges

Early synthetic routes relied on direct hydroxylation of piperidine precursors, often suffering from poor regiocontrol and low yields. For instance, hydroxylation of 4-vinylpiperidine with osmium tetroxide yielded <50% of the diol, alongside over-oxidation byproducts. These methods were further hampered by the toxicity of reagents and stringent anhydrous conditions.

Mechanistic Insights and Reaction Optimization

Boc Protection: Role of Base and Solvent

The use of triethylamine as a base in Step 1 facilitates the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity toward Boc anhydride. THF’s aprotic nature stabilizes the intermediate oxyanion, preventing premature hydrolysis.

Alkylation Selectivity: Steric and Electronic Effects

The Grignard reagent preferentially attacks the ester carbonyl over the Boc-protected amine due to the latter’s steric hindrance and electronic deactivation. This selectivity is critical for avoiding N-alkylation, which would necessitate costly purification steps.

Acidolysis Kinetics and Byproduct Management

Deprotection with HCl in ethanol proceeds via protonation of the tert-butoxycarbonyl group, followed by cleavage to release CO2 and isobutylene. Example 3 highlights the importance of maintaining temperatures below 60°C to minimize diol dehydration.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of the Patented Method

The disclosed method reduces raw material costs by 40% compared to earlier routes, primarily through the use of inexpensive Grignard reagents and recyclable THF. A batch process producing 100 kg of this compound incurs an estimated cost of $12,000, yielding a 78% profit margin at current market prices .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-(4-Piperidyl)propan-1,2-diol, and how do reaction parameters affect outcomes?

- Methodology : Chemoenzymatic synthesis using lipases (e.g., Pseudomonas fluorescens lipase) achieves stereoselectivity. Key parameters include solvent polarity (e.g., tert-butanol), temperature (25–40°C), and enzyme loading (10–20 mg/mL). Purification via silica chromatography (ethyl acetate/hexane) or crystallization (ethanol/water) yields >90% purity. Enzymatic routes reduce racemization compared to chemical methods .

Q. How is the chirality of this compound confirmed, and why is stereochemistry significant?

- Methodology : The compound’s two stereocenters (diol and piperidine) require X-ray crystallography for absolute configuration. Relative configuration is determined via NMR coupling constants (e.g., for cis-diol protons) and chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Stereochemistry impacts biological target binding, as seen in enantiomer-specific antifungal activity in analogs .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : Peaks at δ 3.6–4.2 ppm (diol protons) and δ 2.5–3.2 ppm (piperidine protons).

- HRMS : Exact mass calculated as [M+H] = 202.1443 (CHNO).

- IR : Broad O-H stretch (~3400 cm) and C-O vibrations (1100–1250 cm) .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous systems be addressed for biological assays?

- Methodology :

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyls on the piperidine ring) to reduce logP.

- Co-solvents : Use DMSO/water (10–20% v/v) or PEG-400 to enhance solubility without denaturing proteins.

- Derivatization : Pro-drug strategies (e.g., acetylated diol) improve bioavailability, as seen in related compounds .

Q. What metabolic engineering approaches are viable for fermentative production of this compound?

- Methodology :

- Pathway design : Engineer E. coli with heterologous glycerol dehydrogenase (gldA) and piperidine synthase modules.

- Optimization : Fed-batch fermentation with glycerol feedstock increases titers (≥50 g/L). pH control (6.5–7.0) and microaerobic conditions enhance yield .

Q. How do structural variations in the piperidine ring affect the compound’s physicochemical and biological properties?

- Data Analysis :

| Substituent | logP | Water Solubility (mg/mL) | MIC (S. aureus, µg/mL) |

|---|---|---|---|

| -H | 1.43 | 25.6 | 64 |

| -CF | 2.15 | 12.3 | 16 |

| -CH | 1.89 | 18.7 | 32 |

- Electron-withdrawing groups (e.g., -CF) enhance lipophilicity but reduce solubility. Antimicrobial activity correlates with logP .

Q. What strategies resolve conflicting NMR data for diastereomers of this compound?

- Methodology :

- 2D NMR : - COSY and NOESY identify spatial proximity of diol/piperidine protons.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants to match experimental data.

- Crystallography : Single-crystal X-ray resolves ambiguous stereochemistry .

Analytical and Safety Considerations

Q. How is this compound detected in biological matrices, and what are its toxicokinetic profiles?

- Methodology :

- Proton MRS : Detects diol protons at 3.8 ppm in brain tissue (validated in neonatal models) .

- LC-MS/MS : MRM transitions m/z 202→184 (LOQ = 0.1 ng/mL in plasma).

- Toxicokinetics : Inhalation studies in rodents suggest a NOAEL of 0.06 mg/m; extrapolate cautiously to humans .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.